Physical Property Benchmarking: LogP and Density Differentiate 2,3-Difluoroethoxybenzene from Shorter- and Longer-Chain Fluorinated Ether Analogs
The physicochemical profile of 2,3-difluoroethoxybenzene occupies a specific intermediate space within the homologous series of 2,3-difluorophenyl alkyl ethers. Its calculated LogP of 2.82 at 23°C is significantly higher than that of the methoxy analog (2,3-difluoroanisole, C7H6F2O, MW 144.12), for which a lower LogP would be predicted due to reduced hydrophobicity, and lower than the propoxy analog (2,3-difluoropropoxybenzene, C9H10F2O, MW 172.17) [1]. Quantitatively, the measured density of 2,3-difluoroethoxybenzene is 1.1784 g/cm³ [1], while 2,3-difluoroanisole exhibits a reported density of approximately 1.23 g/cm³ [2]. The boiling point of 2,3-difluoroethoxybenzene is 178°C, whereas 2,3-difluoropropoxybenzene boils higher at approximately 199°C [3].
| Evidence Dimension | LogP (Hydrophobicity) |
|---|---|
| Target Compound Data | 2.82 at 23°C |
| Comparator Or Baseline | 2,3-Difluoroanisole (predicted lower LogP); 2,3-Difluoropropoxybenzene (predicted higher LogP) |
| Quantified Difference | Ethoxy LogP intermediate between methoxy and propoxy homologs |
| Conditions | Calculated values; standard conditions |
Why This Matters
The distinct LogP of 2,3-difluoroethoxybenzene directly influences its partitioning behavior in biphasic reactions and its suitability as a solvent or intermediate where a balanced hydrophobic-hydrophilic profile is required, a property that would be compromised with either the more polar methoxy analog or the more lipophilic propoxy analog.
- [1] Chemhome123. 2,3-Difluoroethoxybenzene Physical Properties. CAS#:121219-07-6. Density: 1.1784 g/cm³; LogP: 2.82 at 23°C; Boiling point: 178°C. View Source
- [2] ChemicalBook. 2,3-Difluoroanisole. CAS: 134364-69-5. Molecular Formula: C7H6F2O; Molecular Weight: 144.12. Estimated density ~1.23 g/cm³. View Source
- [3] Capot Chemical. 2,3-二氟苯丙醚 (2,3-Difluoropropoxybenzene). CAS: 124728-93-4. Molecular Formula: C9H10F2O; Molecular Weight: 172.17. Boiling point: ~199°C (estimated from homolog series). View Source
